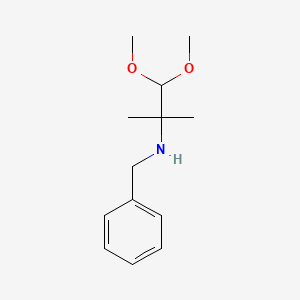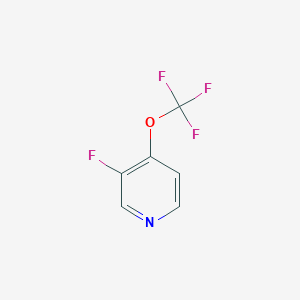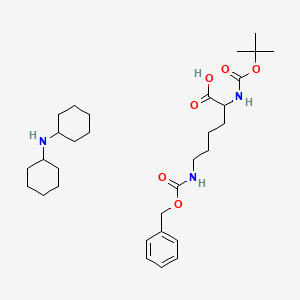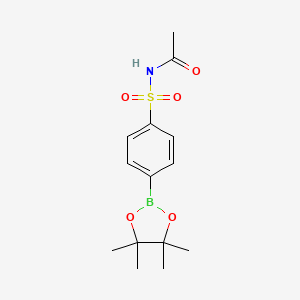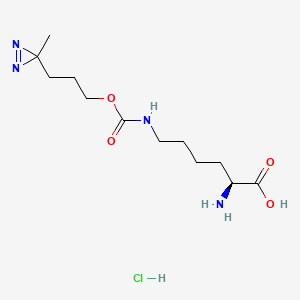
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a diazirine ring, which is known for its photo-reactive properties, making it useful in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride typically involves multiple steps. The process begins with the preparation of the diazirine ring, followed by its attachment to the amino acid backbone. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process would include rigorous quality control measures to ensure that the final product meets the required specifications for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the diazirine ring or other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, especially under UV light, leading to the formation of reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various solvents to facilitate the reactions. UV light is often used to activate the diazirine ring for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can result in covalently bonded complexes with other molecules.
Scientific Research Applications
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions.
Biology: Helps in identifying protein-protein interactions by forming covalent bonds with amino acid residues.
Industry: Utilized in the development of advanced materials and biochemical sensors.
Mechanism of Action
The mechanism of action of this compound involves the activation of the diazirine ring under UV light, leading to the formation of a reactive carbene intermediate. This intermediate can covalently bond with nearby molecules, such as proteins, thereby enabling the study of molecular interactions and pathways. The molecular targets often include amino acid residues like lysine, arginine, and histidine.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Another diazirine-containing compound used for similar photo-crosslinking applications.
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: Used for immobilizing protein targets onto surfaces.
Uniqueness
(S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid hydrochloride is unique due to its specific amino acid backbone, which provides additional functional groups for further chemical modifications and applications. This makes it more versatile compared to other diazirine-containing compounds.
Properties
Molecular Formula |
C12H23ClN4O4 |
|---|---|
Molecular Weight |
322.79 g/mol |
IUPAC Name |
(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H22N4O4.ClH/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18;/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18);1H/t9-;/m0./s1 |
InChI Key |
ZPSALBKECPJERM-FVGYRXGTSA-N |
Isomeric SMILES |
CC1(N=N1)CCCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


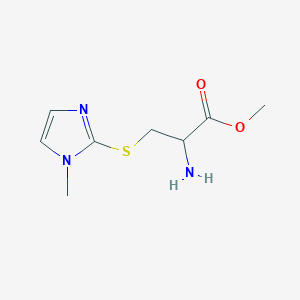
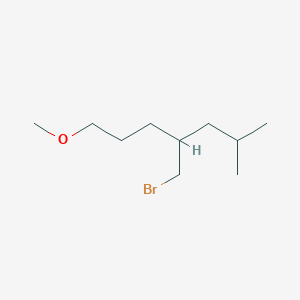
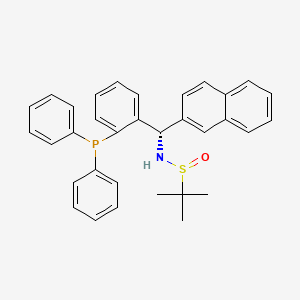
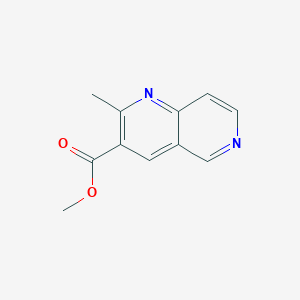
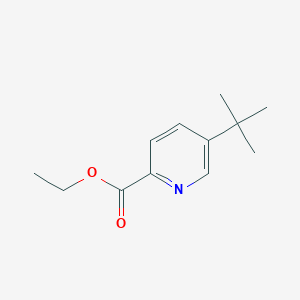
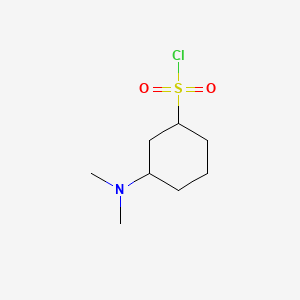
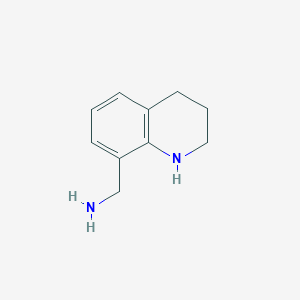
![5-(Bromomethyl)imidazo[1,5-a]pyridine](/img/structure/B13654455.png)
![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13654462.png)
